molecular formula C12H7NO2 B154200 3H-Phenoxazin-3-one CAS No. 1916-63-8

3H-Phenoxazin-3-one

Cat. No.: B154200
CAS No.: 1916-63-8
M. Wt: 197.19 g/mol
InChI Key: UOMHBFAJZRZNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Phenoxazin-3-one (CAS 1916-63-8) is a heterocyclic organic compound that serves as a key scaffold for the synthesis of various pharmacologically active molecules and functional materials. This compound, with the molecular formula C12H7NO2 and a molecular weight of 197.19 g/mol, is of significant interest in multiple research fields. In medicinal chemistry, this compound is the base structure for a class of compounds known as aminophenoxazinones, which are natural products and degradation products from certain plant species . Among these, the derivatives 2-aminophenoxazin-3-one (Phx-3) and its analogues have demonstrated promising anticancer activity against various cancer types, including gastric and colon cancer, glioblastoma, and melanoma . Their mechanisms of action are under extensive investigation, with studies indicating the ability to inhibit histone deacetylases, leading to epigenetic alterations . Furthermore, these compounds exhibit a broad spectrum of biological activities, such as antibacterial, antifungal, antiviral, and antiparasitic properties, making them excellent lead compounds for developing new therapeutic agents . Beyond pharmacology, this compound and its derivatives are valuable in materials science due to their unique electronic and optical properties. They act as precursors for synthesizing N,O,S-heteropentacyclic compounds, which have promising applications in fluorescent probes, organic light-emitting diodes (OLEDs), and organic solar cells . The compound's structure contains several reactive centers, enabling various synthetic transformations, including nucleophilic substitution reactions, to create complex heterocyclic systems . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

CAS No.

1916-63-8

Molecular Formula

C12H7NO2

Molecular Weight

197.19 g/mol

IUPAC Name

phenoxazin-3-one

InChI

InChI=1S/C12H7NO2/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H

InChI Key

UOMHBFAJZRZNQD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2

Other CAS No.

1916-63-8

Synonyms

phenoxazinone
phenoxazone

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
3H-Phenoxazin-3-one and its derivatives exhibit notable antimicrobial properties, making them valuable in the fight against bacterial infections. Studies have shown that substituted derivatives of this compound possess antibacterial activity comparable to standard antibiotics like Streptomycin. These compounds have been tested against various bacterial strains, demonstrating significant zones of inhibition, particularly against Gram-positive and Gram-negative bacteria .

2. Anticancer Potential
Research indicates that this compound derivatives can induce apoptosis in cancer cells by altering intracellular pH levels. For instance, compounds such as 2-amino-3H-phenoxazin-3-one have been shown to reduce pH in cancer cells, leading to cytotoxic effects and cell death. This mechanism has been observed in several cancer cell lines, including MCF-7 and A431, where these compounds triggered mitochondrial membrane potential loss, a precursor to apoptosis .

3. Antiviral Properties
Certain derivatives of this compound have also demonstrated antiviral activities. These compounds can inhibit viral replication and are being explored for their potential use in treating viral infections .

4. Anti-inflammatory Effects
The anti-inflammatory properties of this compound derivatives make them suitable candidates for therapeutic applications in conditions characterized by inflammation. Their ability to modulate inflammatory pathways is under investigation for potential use in treating chronic inflammatory diseases .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving o-phenylenediamines and quinones. The oxidative coupling of o-aminophenols is a common method used to create these heterocycles. The presence of multiple reactive centers allows for the production of a wide range of derivatives with enhanced biological activities .

Case Studies and Research Findings

1. Antibacterial Activity Study
In a study focused on the antibacterial efficacy of substituted 2-bromo-1,4-dimethoxy-3H-phenoxazin-3-one derivatives, researchers found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 10 mm to 20 mm . This study highlights the potential for developing new antibacterial agents based on the phenoxazine scaffold.

2. Apoptosis Induction in Cancer Cells
A detailed investigation into the effects of 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one revealed that this compound significantly induced apoptosis in various cancer cell lines by rapidly decreasing intracellular pH levels. The study provided insights into the mechanism by which these compounds exert their cytotoxic effects, establishing a link between pH modulation and cell death .

Summary Table of Applications

ApplicationDescriptionKey Findings
AntimicrobialEffective against various bacterial strainsSignificant zones of inhibition observed
AnticancerInduces apoptosis via pH modulation in cancer cellsCytotoxic effects confirmed in multiple cell lines
AntiviralInhibits viral replicationPotential therapeutic applications being explored
Anti-inflammatoryModulates inflammatory pathwaysUnder investigation for chronic conditions

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis: Typically synthesized via oxidative coupling of o-aminophenols or N-aryl-o-benzoquinone imines .
  • Reactivity : Contains multiple electrophilic centers (C1 and C2), with C2 being the primary site for nucleophilic substitution due to its higher positive charge density .
  • Applications : Used in fluorescent probes (e.g., resorufin derivatives for ROS detection ), organic electronics (OLEDs, solar cells ), and drug development .

Comparison with Structurally Similar Compounds

Substituted 3H-Phenoxazin-3-one Derivatives

Derivatives with substitutions at the 2- or 7-positions exhibit distinct physicochemical and biological properties:

Compound Substituents Key Properties Reference
2-Amino-3H-phenoxazin-3-one 2-NH₂ - Antiproliferative activity (IC₅₀ = 1.2 μM in leukemia cells) . [15]
7-Hydroxy-3H-phenoxazin-3-one (Resorufin) 7-OH - Fluorescent probe for H₂O₂ detection (λₑₓ/λₑₘ = 540/590 nm) . [10]
7-Methoxy-3H-phenoxazin-3-one 7-OCH₃ - Enhanced stability; used in NMR studies of electronic effects . [16]
2-Bromo-1,4-dimethoxy-3H-phenoxazin-3-one 2-Br, 1,4-OCH₃ - Antibacterial activity (MIC = 12.5 μg/mL against E. coli) . [17]

Structural Insights :

  • Electron-withdrawing groups (e.g., Br) at C2 enhance electrophilicity, favoring nucleophilic substitutions .
  • Electron-donating groups (e.g., OCH₃) at C7 stabilize the aromatic system, altering fluorescence quantum yields .

Fused Heterocyclic Derivatives

Condensation of this compound with o-substituted anilines yields pentacyclic systems with expanded π-conjugation:

Compound Structure Key Properties Reference
14H-Quinoxalino[2,3-b]phenoxazine N,O-heteropentacycle - Red-shifted absorption (λₐᵦₛ = 459 nm, ε = 37,100 M⁻¹cm⁻¹) . [5, 14]
Benzo[5,6][1,4]oxazino[2,3-b]phenothiazine N,S-heteropentacycle - Electrochemical activity (E₁/₂ᴿᴱᴰ¹ = −1.39 V, E₁/₂ᴼˣ = 0.48 V) . [4, 6]
Triphenodioxazine O,O-heteropentacycle - High HOMO-LUMO gap (ΔE = 3.1 eV) for optoelectronic applications . [14]

Pyrido-Fused Analogs

Pyrido-phenoxazinones exhibit enhanced bioactivity due to planarized structures:

Compound Structure Key Properties Reference
5H-Pyrido[3,2-a]phenoxazin-5-one Pyridine fusion at C5 - Potent DNA intercalation (ΔTm = 8°C with CT-DNA) . [15]
5H-Pyrido[2,3-a]phenoxazin-5-one Alternative pyridine fusion - Lower cytotoxicity compared to actinomycin D . [15]

Mechanistic Insights :

  • Planar pyrido-fused systems improve π-π stacking with DNA, enhancing anticancer activity .

Comparative Data Tables

Table 1: Electrochemical and Spectral Properties of Selected Derivatives

Compound λₐᵦₛ (nm) ε (M⁻¹cm⁻¹) E₁/₂ᴿᴱᴰ¹ (V) E₁/₂ᴼˣ (V) HOMO (eV) LUMO (eV)
This compound 439 20,600 −1.42 0.51 −5.8 −2.7
14H-Quinoxalino[2,3-b]phenoxazine 459 37,100 −1.35 0.53 −5.6 −2.5
Benzo[5,6][1,4]oxazino[2,3-b]phenothiazine 478 28,400 −1.39 0.48 −5.4 −2.3

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method for synthesizing 3H-phenoxazin-3-one derivatives involves the condensation of substituted ortho-aminophenols with 1,4-benzoquinone derivatives. For example, 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone reacts with ortho-aminophenols in ethanolic sodium acetate under reflux conditions. The reaction proceeds via nucleophilic attack of the amine group on the quinone’s electrophilic carbon, followed by cyclization and oxidation to form the phenoxazinone core.

Typical Protocol :

  • Reactants : 6.135 mmol substituted ortho-aminophenol, 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone.

  • Conditions : Ethanol, fused sodium acetate, reflux (3–5 hours).

  • Workup : Extraction with ethyl acetate, column chromatography (ethyl acetate/petroleum ether).

  • Yield : 65–78%.

Spectral Characterization

Key spectral data for synthesized compounds include:

  • IR : C=O stretching at 1651 cm⁻¹, C–O (methoxy) at 1250–1280 cm⁻¹.

  • ¹H NMR : Aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm.

  • Mass Spectrometry : Molecular ion peaks consistent with calculated masses.

Table 1: Representative this compound Derivatives Synthesized via Condensation

Substituent (R)Reaction Time (h)Yield (%)Melting Point (°C)
-H4.572210–212
-Cl5.068225–227
-OCH₃3.575198–200

Nucleophilic Substitution with Arylamines at Elevated Temperatures

Solvent-Free High-Temperature Synthesis

A novel solvent-free approach involves heating sterically crowded this compound with arylamines at 220–250°C to form 2-(arylamino)-3H-phenoxazin-3-ones. This method bypasses traditional solvents and catalysts, favoring direct nucleophilic substitution at the C2 position of the phenoxazinone ring.

Key Advantages :

  • Efficiency : Reaction completes within 10–30 minutes.

  • Functional Group Tolerance : Compatible with o-amino-, o-hydroxy-, and o-mercapto-substituted arylamines.

  • Yield : 60–85% for pentacyclic derivatives.

Cyclization to N,O,S-Heteropentacycles

The 2-(arylamino) intermediates undergo spontaneous cyclization to form N,O,S-heteropentacyclic systems, such as quinoxalinophenoxazines and triphenodioxazines. These products exhibit strong fluorescence, making them suitable for optoelectronic applications.

Table 2: Cyclization Products from 2-(Arylamino)-3H-Phenoxazin-3-Ones

Arylamine SubstituentProduct Classλₑₘ (nm)Quantum Yield (Φ)
o-NH₂Quinoxalinophenoxazine4500.42
o-OHTriphenodioxazine4800.38
o-SHOxazinophenothiazine5100.35

Oxidative Coupling of Ortho-Aminophenol Derivatives

Stepwise Oxidant-Mediated Synthesis

A Chinese patent (CN1321120C) describes the synthesis of this compound derivatives via oxidative coupling of ortho-aminophenols. The method uses sequential oxidant addition to control intermediate formation:

Procedure :

  • Dissolve ortho-aminophenol (0.01–1 M) in ethanol/water.

  • Add oxidant (e.g., K₃[Fe(CN)₆]) at 0–30°C.

  • Introduce a second equivalent of aminophenol derivative.

  • Reflux with excess oxidant (5–30 hours).

  • Isolate via filtration and column chromatography.

Key Features :

  • Oxidants : Potassium ferricyanide, hydrogen peroxide, or MnO₂.

  • Yield : 50–70% for antitumor-active derivatives.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for this compound Synthesis

MethodConditionsYield (%)ScalabilityFunctionalization Flexibility
CondensationReflux, ethanol65–78HighModerate
Solvent-Free220–250°C, no solvent60–85ModerateHigh
Oxidative CouplingAqueous, oxidant50–70LowLow

Key Findings :

  • The condensation method is optimal for large-scale synthesis but requires prolonged reflux.

  • Solvent-free high-temperature reactions enable rapid access to fluorescent pentacycles but demand specialized equipment.

  • Oxidative coupling is less efficient but valuable for pharmacologically active derivatives.

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Antitumor Agents : Patent CN1321120C highlights derivatives with IC₅₀ values <10 µM against breast cancer cell lines.

  • Optoelectronic Materials : Triphenodioxazines exhibit λₑₘ = 480 nm, suitable for OLED emitters.

  • Enzyme Inhibitors : Methoxy-substituted derivatives inhibit topoisomerase-II at nanomolar concentrations .

Q & A

Q. How can researchers optimize synthetic routes for 3H-Phenoxazin-3-one derivatives?

Methodological approaches include nucleophilic substitution reactions under anhydrous conditions. For example, (E)-7-(but-2-en-1-yloxy)-3H-phenoxazin-3-one was synthesized using 1-chloro-2-butene and K₂CO₃ in DMF under nitrogen protection, yielding a dark red-orange solid after 9 days . Key parameters include temperature control (ambient to 60°C), solvent selection (DMF for polar aprotic conditions), and purification via cold THF washes. Reaction progress can be monitored using TLC (Rf = 0.60 in 50% ethyl acetate/hexane) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Essential methods include:

  • ¹H/¹³C-NMR : Assigns substituent positions and confirms regiochemistry. For instance, δ 7.72 (aromatic protons) and δ 186.3 (carbonyl carbon) are diagnostic peaks .
  • IR Spectroscopy : Identifies functional groups (e.g., νmax 3056 cm⁻¹ for aromatic C-H stretches, 1564 cm⁻¹ for conjugated carbonyl groups) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 251.17 for sodium resazurin derivatives) .

Advanced Research Questions

Q. How do substituent electronic effects influence the NMR chemical shifts of this compound derivatives?

Substituent-induced polarization alters π-conjugation. Computational studies using density functional theory (DFT) and polarizable continuum models (PCM) show that electron-withdrawing groups (e.g., -NO₂) downfield-shift carbonyl carbons (δ > 180 ppm), while electron-donating groups (e.g., -OCH₃) upfield-shift aromatic protons. Dual substituent parameter analysis correlates charge densities (CNDO/2) with ¹³C-NMR shifts, enabling predictive modeling of steric/electronic effects .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Discrepancies arise from solvent effects or conformational flexibility. Solutions include:

  • Boltzmann Averaging : Accounts for side-chain rotamers in NMR calculations .
  • Comparative Literature Analysis : Cross-validate results with published datasets (e.g., δ 6.88–7.72 for aromatic protons in CDCl₃ vs. δ 6.38–7.45 in DMSO-d₆) .
  • Error Margin Quantification : Use statistical tools (e.g., RMSE < 1 ppm for ¹³C-NMR) to assess computational accuracy .

Q. How can researchers mechanistically study ligand-accelerated reactions involving this compound?

Kinetic studies under inert atmospheres (e.g., N₂) track reaction rates via UV-Vis or HPLC. For example, allyl ether derivatives (e.g., 7-((3-methylbut-2-en-1-yl)oxy)-3H-phenoxazin-3-one) exhibit rate enhancements with π-acidic ligands (e.g., Pd(PPh₃)₄). Activation parameters (ΔH‡, ΔS‡) derived from Eyring plots clarify transition states .

Data Analysis & Interpretation

Q. How should researchers validate the purity of synthetic this compound derivatives?

  • Chromatography : HPLC with C18 columns (acetonitrile/water gradients) detects impurities (retention time ±0.2 min).
  • Elemental Analysis : Confirm stoichiometry (e.g., C₁₄H₉NO₄ requires C 65.88%, H 3.55%, N 5.49%) .
  • Melting Point Consistency : Deviations >2°C (e.g., 199–201°C for pure derivatives) suggest contamination .

Q. What frameworks guide hypothesis testing for this compound bioactivity studies?

Apply the PICO framework :

  • Population : Target enzymes (e.g., serum cholinesterase inhibition by Chlorpromazine analogs) .
  • Intervention : Dose-response assays (IC₅₀ determination).
  • Comparison : Positive controls (e.g., Resazurin sodium salt for redox activity) .
  • Outcome : Quantify fluorescence intensity (λex/λem = 560/590 nm) .

Research Design & Limitations

Q. What are common pitfalls in designing stability studies for this compound derivatives?

  • Photodegradation : Use amber vials and UV-stable excipients (e.g., TiO₂-free coatings) .
  • Hydrolysis : Monitor pH (optimum 6–8) and buffer selection (avoid nucleophilic agents like Tris) .
  • Oxidation : Include antioxidants (e.g., BHT at 0.01% w/w) in formulations .

Q. How can computational models enhance synthetic route planning?

Tools like Schrödinger’s LigPrep predict reaction feasibility (e.g., allyl ether formation energy < 25 kcal/mol) . Retro-synthetic analysis identifies key intermediates (e.g., 7-hydroxy-3H-phenoxazin-3-one ammoniate as a precursor) .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling this compound derivatives?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas in acetylation) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal (pH 6–8) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
3H-Phenoxazin-3-one

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